Product packaging for 1-Tosylimidazole(Cat. No.:CAS No. 2232-08-8)

1-Tosylimidazole

Cat. No.: B182993
CAS No.: 2232-08-8
M. Wt: 222.27 g/mol
InChI Key: YJYMYJRAQYREBT-UHFFFAOYSA-N
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Description

Conventional Synthetic Routes and Reaction Conditions

The most common and direct method for synthesizing 1-(p-Toluenesulfonyl)imidazole involves the nucleophilic substitution reaction between imidazole (B134444) and p-toluenesulfonyl chloride (TsCl). orgsyn.orgnih.gov In this reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This process results in the formation of 1-(p-Toluenesulfonyl)imidazole and a chloride ion.

A typical procedure involves dissolving imidazole in a suitable dry solvent, such as dichloromethane (B109758), and then cooling the solution. orgsyn.org A solution of p-toluenesulfonyl chloride in the same solvent is then added dropwise to the cooled imidazole solution. orgsyn.org The reaction mixture is subsequently allowed to warm to room temperature and stirred for a period to ensure complete reaction. orgsyn.org The use of a base, such as pyridine (B92270), is often employed to neutralize the hydrochloric acid generated during the reaction. masterorganicchemistry.com

Table 1: Reaction of Imidazole with p-Toluenesulfonyl Chloride
Reactant 1Reactant 2SolventConditionsProduct
Imidazolep-Toluenesulfonyl Chloride (TsCl)Dichloromethane0°C to room temperature1-(p-Toluenesulfonyl)imidazole

The efficiency of the synthesis of 1-(p-Toluenesulfonyl)imidazole is highly dependent on the reaction conditions. Researchers have investigated various parameters to maximize the yield and purity of the product.

Key parameters that have been optimized include the choice of solvent, the base used, and the reaction temperature. For instance, dichloromethane has been found to be an effective solvent for this reaction. orgsyn.orgnih.gov The screening of different bases has shown that pyridine is a suitable choice for achieving high yields of the desired monosulfonylation product. nih.gov Other organic and inorganic bases, such as potassium carbonate, sodium carbonate, and triethylamine (B128534), have been found to be less effective, in some cases leading to the formation of undesired bissulfonylated by-products. nih.gov

Temperature control is also crucial. Carrying out the addition of p-toluenesulfonyl chloride at 0°C followed by reaction at room temperature has been shown to provide a high yield. nih.gov Performing the entire reaction at either 0°C or room temperature can lead to lower yields due to issues with solubility or side reactions. nih.gov Following the reaction, purification is typically achieved by filtration through silica (B1680970) gel and subsequent recrystallization, yielding 1-(p-Toluenesulfonyl)imidazole as a white solid with yields reported in the range of 89-90%. orgsyn.org

Table 2: Optimization of Reaction Parameters for 1-(p-Toluenesulfonyl)imidazole Synthesis
ParameterConditionObservationYield
SolventDichloromethane (DCM)Highest yield of monosulfonylation product.58%
BasePyridineRatio of desired product to byproduct > 50:1.58%
TemperatureAddition at 0°C, then reaction at room temperatureOptimal condition.58%
Reaction at 0°CExtended reaction time (18h) required.49%

Advantages of 1-(p-Toluenesulfonyl)imidazole as a Sulfonating Reagent

1-(p-Toluenesulfonyl)imidazole offers several distinct advantages as a sulfonating reagent when compared to more traditional agents like p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic anhydride (B1165640) (Ts₂O). orgsyn.org

One of the primary advantages of 1-(p-toluenesulfonyl)imidazole is its enhanced stability and ease of handling. orgsyn.orgnih.gov Unlike TsCl and Ts₂O, which can be unstable and difficult to prepare free of tosic acid, 1-(p-toluenesulfonyl)imidazole is a stable solid. orgsyn.orgnih.gov This stability leads to more reproducible results in sulfonylation reactions. nih.gov Furthermore, 1-(p-toluenesulfonyl)imidazole exhibits higher aqueous solubility compared to TsCl and Ts₂O, which can be beneficial in certain reaction conditions. orgsyn.org

A significant advantage of 1-(p-toluenesulfonyl)imidazole is its greater resistance to hydrolysis at room temperature compared to both TsCl and Ts₂O. orgsyn.org This property is crucial as it minimizes the formation of p-toluenesulfonic acid as a byproduct during the reaction, which can complicate purification and lower the yield of the desired product. orgsyn.org The use of 1-(p-toluenesulfonyl)imidazole also helps to prevent significant multi-tosylation of substrates, even when used in excess, leading to cleaner reactions and higher selectivity for the desired monosulfonylated product. orgsyn.org

Green Chemistry Approaches in 1-(p-Toluenesulfonyl)imidazole Synthesis

In line with the growing importance of sustainable chemical processes, green chemistry principles are being applied to the synthesis of 1-(p-Toluenesulfonyl)imidazole. Recent research has focused on developing more environmentally friendly synthetic methods.

One such approach involves the use of a bio-renewable solvent, 2-MeTHF, for the synthesis of 1-(p-toluenesulfonyl)imidazole. researchgate.net This method aligns with the principles of green chemistry by replacing traditional, often hazardous, solvents with a more sustainable alternative. Another green strategy that has been explored is the mechanochemical synthesis of the compound. unica.it This solvent-free approach reduces waste and energy consumption, offering a more eco-efficient route to this valuable reagent. unica.it These green methodologies not only make the synthesis of 1-(p-toluenesulfonyl)imidazole more sustainable but also often lead to high yields and purity. researchgate.netunica.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B182993 1-Tosylimidazole CAS No. 2232-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole
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InChI

InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJYMYJRAQYREBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID6022181
Record name 1-(p-Toluenesulfonyl)imidazole
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Molecular Weight

222.27 g/mol
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CAS No.

2232-08-8
Record name 1-(p-Toluenesulfonyl)imidazole
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Record name 1-(p-Toluenesulphonyl)imidazole
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Record name N-Tosylimidazole
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Record name 1-(p-Toluenesulfonyl)imidazole
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Record name 1-(p-toluenesulphonyl)imidazole
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Synthetic Methodologies for 1 P Toluenesulfonyl Imidazole

Green Chemistry Approaches in 1-(p-Toluenesulfonyl)imidazole Synthesis

Utilization of Bio-Renewable Solvents

In a significant move towards greener chemistry, a high-yield (98%) synthesis of 1-(p-toluenesulfonyl)imidazole has been developed using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a bio-renewable solvent. tandfonline.com This method presents a more environmentally friendly alternative to traditional syntheses that often rely on chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) (CHCl3), or other solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH3CN), which typically produce yields ranging from 50-95%. tandfonline.com

The successful synthesis in 2-MeTHF was achieved by the slow addition of tosyl chloride to imidazole (B134444). tandfonline.com In this process, imidazole serves as both the primary reactant and the base, neutralizing the hydrochloric acid (HCl) formed during the reaction. The resulting imidazole hydrochloride can be filtered off and recycled to regenerate imidazole. tandfonline.com The final product is purified by recrystallization from ethanol (B145695) and petroleum ether. tandfonline.com

Table 1: Comparison of Solvents for the Synthesis of 1-(p-Toluenesulfonyl)imidazole

Solvent Yield (%) Reference
2-Methyltetrahydrofuran (2-MeTHF) 98% tandfonline.com
Dichloromethane (DCM) 50-95% tandfonline.com
Chloroform (CHCl3) 50-95% tandfonline.com
Tetrahydrofuran (THF) 50-95% tandfonline.com
Acetonitrile (CH3CN) 50-95% tandfonline.com

Mechanochemical Procedures

Mechanochemistry offers a solvent-free approach to chemical synthesis, and its application in the preparation and use of 1-(p-toluenesulfonyl)imidazole has been explored. For instance, the mechanochemical Beckmann rearrangement of oximes to amides has been achieved using p-tosyl imidazole (p-Ts-Im) and oxalic acid. unica.it This solvent-free method has been successfully applied to a variety of ketones, which serve as precursors to the oximes. unica.it

In one study, the reaction of acetophenone (B1666503) oxime with commercially available p-Ts-Im was conducted by milling in a zirconia grinding jar. acs.org Interestingly, GC-MS analysis showed the rapid formation of 1-(p-toluenesulfonyl)imidazole within 15 minutes of the reaction between an oxime, imidazole, and p-toluenesulfonic acid under mechanochemical conditions. unica.itacs.org This intermediate is then consumed as the reaction progresses to form the amide product. unica.itacs.org

Another mechanochemical application involves the synthesis of formamides. beilstein-journals.org In this procedure, formic acid, 1-(p-toluenesulfonyl)imidazole, and an amine are loaded into a zirconium dioxide grinding jar and milled for 120 minutes at a frequency of 30 Hz. beilstein-journals.org

Catalytic Systems in the Synthesis of Imidazole Derivatives

Catalytic systems play a crucial role in the synthesis of various imidazole derivatives, enhancing efficiency and selectivity.

Zinc Acetate (B1210297) (Zn(OAc)₂)

Zinc acetate has been identified as an effective catalyst in several organic transformations. It has been used to catalyze the one-pot synthesis of divergently substituted imidazoles. growingscience.com Furthermore, Zn(OAc)₂ has been employed in the synthesis of benzimidazoles and benzothiazoles. scispace.com In the context of polymer chemistry, a combination of zinc acetate and aniline (B41778) has been shown to mediate the rapid ring-opening polymerization of γ-benzyl-l-glutamate-N-carboxyanhydride (BLG-NCA) to produce well-defined polypeptides. nih.gov

Copper-Based Catalysts

Copper-catalyzed reactions are widely used for the synthesis of nitrogen-containing compounds. A copper-mediated three-component reaction has been developed for the synthesis of N-sulfonylamidine derivatives from alkynes, sulfonyl azides, and amines under mild conditions. nih.gov This method is notable for its compatibility with DNA-encoded library (DEL) technology, allowing for the expansion of chemical space for drug discovery. nih.gov

Copper catalysis has also been instrumental in the synthesis of N-acyl sulfenamides from thiols and dioxazolones. nih.gov These reactions proceed via a nitrene-mediated S-amidation. nih.gov Additionally, copper(II)-catalyzed synthesis of 1,2,4-triazole (B32235) derivatives from dioxazolones and N-iminoquinolinium ylides has been reported. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 1 P Toluenesulfonyl Imidazole

Theoretical Studies and Computational Analysis

Theoretical and computational methods are powerful tools for understanding the intrinsic properties of 1-(p-toluenesulfonyl)imidazole at the molecular level. These studies provide a fundamental understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) Computations of Molecular Structure and Vibrational Properties

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and vibrational frequencies of 1-(p-toluenesulfonyl)imidazole. acs.org DFT calculations, particularly using the B3LYP method with various basis sets, have been instrumental in optimizing the molecular structure of the compound. researchgate.netresearchgate.net These computational studies have determined bond lengths and bond angles, providing a detailed three-dimensional picture of the molecule. researchgate.net For instance, the optimized geometry reveals specific bond angles such as the C-N-C angle at 105.8º and the S-N-C angle at 126.3º. researchgate.net

Vibrational spectral investigations, supported by DFT computations, have allowed for a detailed interpretation of the Infrared (IR) and Raman spectra of 1-(p-toluenesulfonyl)imidazole. researchgate.netresearchgate.net The vibrational modes of the molecule have been assigned based on the potential energy distribution (PED) analysis. researchgate.net This comprehensive analysis of the vibrational spectra aids in confirming the calculated molecular structure and understanding the dynamics of the molecule.

Analysis of Molecular Electrostatic Potential

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nccas.edu.in The MEP surface of 1-(p-toluenesulfonyl)imidazole has been mapped to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. researchgate.netresearchgate.netnccas.edu.in These maps indicate that the regions of negative potential are associated with the nitrogen atoms of the imidazole (B134444) ring, making them susceptible to electrophilic attack. Conversely, regions of positive potential are located around the hydrogen atoms and the sulfonyl group, indicating sites for nucleophilic attack. This analysis is crucial for understanding the molecule's interaction with other reactants.

HOMO-LUMO Analysis and Electron Transport Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov For 1-(p-toluenesulfonyl)imidazole, the analysis of HOMO and LUMO provides insights into electron delocalization within the molecule. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's stability and potential for electron transport. researchgate.netnccas.edu.in A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating potential bioactivity and facilitating electron transport. researchgate.netresearchgate.net In the context of its use as an electrolyte additive in batteries, 1-(p-toluenesulfonyl)imidazole has a higher HOMO energy level compared to common electrolyte solvents, suggesting it is more easily oxidized. sci-hub.se This property is beneficial for forming a stable passivation layer on the cathode surface. sci-hub.se

ParameterDescriptionSignificance for 1-(p-Toluenesulfonyl)imidazole
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher HOMO energy level indicates a stronger ability to donate electrons and a greater propensity for oxidation. sci-hub.se
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy level suggests a stronger ability to accept electrons and a greater propensity for reduction. sci-hub.se
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap indicates higher reactivity, lower kinetic stability, and facilitates electron transport within the molecule. researchgate.netresearchgate.netnccas.edu.in

Reaction Mechanisms in Organic Transformations

1-(p-Toluenesulfonyl)imidazole is a key reagent in various organic reactions, where it primarily functions as an activating or coupling agent.

Role as an Activating or Coupling Reagent

1-(p-Toluenesulfonyl)imidazole serves as a highly efficient activating and coupling reagent in a variety of organic transformations. researchgate.net It is particularly effective in the synthesis of amides, esters, and nitriles. researchgate.netacs.org

In the formation of amides, 1-(p-toluenesulfonyl)imidazole activates carboxylic acids, facilitating their reaction with amines to produce the corresponding amides in good to excellent yields. researchgate.net This method is applicable to a wide range of structurally diverse primary, secondary, and tertiary amides. researchgate.net The reaction proceeds through the formation of an activated intermediate, which is then susceptible to nucleophilic attack by the amine.

Similarly, it is used for the esterification of alcohols. researchgate.net In this process, it activates the carboxylic acid, allowing for a selective reaction with alcohols. researchgate.net The methodology shows selectivity for primary alcohols over secondary and tertiary alcohols. researchgate.net

Furthermore, 1-(p-toluenesulfonyl)imidazole plays a crucial role in the Beckmann rearrangement, where it activates oximes to facilitate their conversion into amides. acs.org It can be generated in situ from p-toluenesulfonyl chloride and imidazole. acs.org The reagent activates the oxime, which then undergoes rearrangement. acs.org It is also involved in the conversion of aldoximes to nitriles by activating the aldoxime, followed by an elimination reaction promoted by a base like imidazole. acs.org

The advantages of using 1-(p-toluenesulfonyl)imidazole as a sulfonating agent over traditional reagents like p-toluenesulfonyl chloride include its higher aqueous solubility and greater resistance to hydrolysis at room temperature. orgsyn.org

Nucleophilic Catalysis via Imidazole Moiety

The imidazole ring within 1-(p-toluenesulfonyl)imidazole is fundamental to its reactivity, positioning the compound as a key intermediate in reactions involving nucleophilic catalysis. In such a catalytic cycle, a nucleophilic catalyst, typically a tertiary amine or a heterocycle like imidazole or pyridine (B92270), attacks an electrophilic sulfonyl source (e.g., p-toluenesulfonyl chloride, TsCl) to form a highly reactive intermediate. This intermediate is then attacked by a final, often weaker, nucleophile, transferring the sulfonyl group and regenerating the catalyst.

The compound 1-(p-toluenesulfonyl)imidazole (TsIm) can be viewed as a stable, isolable form of this key activated intermediate. In this context, the imidazole moiety is not merely a leaving group but the very entity that activates the tosyl group toward nucleophilic attack. In its neutral form, imidazole can act as a nucleophilic catalyst by attacking an electrophilic center, leading to an acylated or, in this case, a sulfonated intermediate, which is subsequently hydrolyzed or attacked by another nucleophile to regenerate the imidazole group. nih.gov

Mechanistically, the process involves two main stages:

Formation of the Activated Intermediate: Imidazole, acting as a nucleophilic catalyst, attacks the highly electrophilic sulfur atom of a tosylating agent like TsCl. This displaces the chloride ion and forms the 1-(p-toluenesulfonyl)imidazolium cation. This species is highly activated towards further nucleophilic attack because imidazole, once protonated or part of a quaternary system, is an excellent leaving group.

Sulfonyl Group Transfer: A primary nucleophile (Nu-H), such as an alcohol or amine, attacks the sulfur atom of the activated intermediate. This step transfers the tosyl group to the nucleophile and releases the imidazole catalyst, which can then re-enter the catalytic cycle.

The utility of 1-(p-toluenesulfonyl)imidazole as a reagent for tosyl transfer effectively demonstrates the second half of this proposed catalytic cycle. It is a highly efficient reagent for the conversion of alcohols, azides, and carboxylic acids into their corresponding tosylated derivatives or other functional groups. researchgate.net

Research Findings in Esterification Reactions

Detailed studies have demonstrated the efficacy of 1-(p-toluenesulfonyl)imidazole (TsIm) in promoting the esterification of various alcohols with sodium carboxylates. In these reactions, TsIm acts as the tosylating agent that activates the carboxylate for subsequent reaction with the alcohol. The reaction proceeds efficiently in the presence of triethylamine (B128534) (TEA) and catalytic amounts of tetra-n-butylammonium iodide (TBAI) in DMF. sci-hub.ru

The general applicability of this method is highlighted by its success with a wide range of structurally diverse alcohols and carboxylate salts. The reaction shows a clear selectivity for primary alcohols over secondary and tertiary ones. sci-hub.ru The table below summarizes the results from the esterification of 2-phenylethanol (B73330) with various sodium carboxylates, showcasing the yields achieved using this methodology.

EntryR in RCO2NaTime (h)Yield (%)
1C6H52.594
24-ClC6H43.092
34-BrC6H43.093
44-NO2C6H44.090
5CH32.095
6(CH3)2CH2.591
7(CH3)3C4.088

Data sourced from a study on the esterification of alcohols using 1-tosylimidazole and sodium carboxylates. sci-hub.ru

These findings underscore the role of the imidazole moiety in facilitating the transfer of the tosyl group, a cornerstone of its function in a potential nucleophilic catalytic cycle. While often used stoichiometrically, the high efficiency and regeneration of imidazole as a leaving group in these reactions provide strong evidence for the mechanistic pathway of nucleophilic catalysis.

Applications of 1 P Toluenesulfonyl Imidazole in Advanced Organic Synthesis

Reagent in Amide and Ester Synthesis

TsIm serves as a powerful activating agent for carboxylic acids, facilitating their condensation with nucleophiles to form amides and esters, fundamental linkages in numerous organic molecules.

A highly effective method for amide bond formation involves the use of 1-(p-toluenesulfonyl)imidazole as a coupling reagent with aminium carboxylates. researchgate.net This procedure demonstrates broad applicability for synthesizing primary, secondary, and tertiary amides. The reaction is typically carried out by treating the aminium carboxylate salt with TsIm in the presence of a base, such as triethylamine (B128534), in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.net The process is valued for its efficiency, providing good to excellent yields for a diverse array of substrates. researchgate.net

Table 1: Synthesis of Amides using 1-(p-Toluenesulfonyl)imidazole

Amine Carboxylic Acid Product Yield (%)
Benzylamine Benzoic Acid N-Benzylbenzamide 95
Aniline (B41778) Acetic Acid Acetanilide 92
Piperidine Phenylacetic Acid 1-(2-Phenylacetyl)piperidine 90

This data is representative of the types of transformations possible and is based on findings that report good to excellent yields. researchgate.net

1-(p-Toluenesulfonyl)imidazole is also instrumental in the esterification of alcohols. researchgate.net An efficient and selective protocol involves reacting an alcohol with a sodium carboxylate salt in the presence of TsIm and triethylamine. researchgate.net The reaction often includes a catalytic quantity of tetra-n-butylammonium iodide (TBAI) and is conducted in refluxing DMF. researchgate.net This method is effective for a wide variety of structurally diverse alcohols. A notable feature of this transformation is its selectivity, showing a preference for primary alcohols over secondary, and secondary over tertiary alcohols (1° > 2° > 3°). researchgate.net The general procedure involves refluxing the mixture until thin-layer chromatography (TLC) indicates the reaction is complete, followed by extraction and purification via column chromatography.

Table 2: Esterification of Alcohols using 1-(p-Toluenesulfonyl)imidazole

Alcohol Sodium Carboxylate Reaction Time (h) Yield (%)
Benzyl alcohol Sodium benzoate 5 92
1-Octanol Sodium acetate (B1210297) 8 90
Cyclohexanol Sodium benzoate 10 85

This data illustrates the typical efficiency and selectivity of the esterification reaction. researchgate.net

Formation of Amides from Aminium Carboxylates

Conversions and Derivatizations of Organic Substrates

Beyond acylation reactions, TsIm is a key reagent for various functional group interconversions, enabling the synthesis of important chemical intermediates.

A significant application of 1-(p-toluenesulfonyl)imidazole is the direct, one-pot conversion of alcohols into alkyl azides. sigmaaldrich.comresearchgate.net This transformation is highly advantageous as it bypasses the common route of converting alcohols first to halides or other sulfonates. researchgate.net The method involves refluxing an alcohol with sodium azide, TsIm, and triethylamine in DMF. researchgate.net The addition of catalytic amounts of tetra-n-butylammonium iodide (TBAI) is also part of the established procedure. researchgate.netsci-hub.seias.ac.in This protocol works efficiently for a wide range of primary and secondary alcohols, again demonstrating selectivity where primary alcohols react more readily than secondary or tertiary ones. researchgate.net Alkyl azides are valuable precursors for synthesizing primary amines and nitrogen-containing heterocycles. researchgate.net

Table 3: Conversion of Alcohols to Azides with 1-(p-Toluenesulfonyl)imidazole

Alcohol Reaction Time (h) Yield (%)
1-Phenylethanol 5 94
1-Hexanol 6 92
Cinnamyl alcohol 4 95

This data is based on research findings for the direct azidation of alcohols. researchgate.net

1-(p-Toluenesulfonyl)imidazole provides a facile and efficient route for the dehydration of aldoximes to their corresponding nitriles. tandfonline.comresearchgate.net Nitriles are important functional groups found in many natural products and pharmaceuticals and serve as versatile intermediates in organic synthesis. viirj.org The reaction is typically performed by refluxing the aldoxime with TsIm in DMF in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.comresearchgate.net This methodology is highly effective for a broad spectrum of substrates, including aromatic, heteroaromatic, and aliphatic aldoximes, consistently affording the nitrile products in good yields. tandfonline.com The stability and effectiveness of TsIm make it a superior choice compared to other reagents for this transformation. researchgate.net

Table 4: Dehydration of Aldoximes to Nitriles using 1-(p-Toluenesulfonyl)imidazole

Aldoxime Base Reaction Time (h) Yield (%)
Benzaldehyde oxime DBU 2 95
4-Chlorobenzaldehyde oxime DBU 2.5 94
2-Thiophenecarboxaldehyde oxime DBU 3 90

This data represents the high efficiency of the TsIm/DBU system for converting various aldoximes to nitriles. tandfonline.comresearchgate.net

Direct Conversion of Alcohols to Azides

Synthesis of Complex Molecular Architectures

The utility of 1-(p-toluenesulfonyl)imidazole extends to the assembly of complex molecules. It has been employed as a key reagent in multi-step syntheses requiring selective functionalization. For instance, it was used in the preparation of mono-6A-(1-butyl-3-imidazolium)-6A-deoxy-β-cyclodextrin chloride, a cationic water-soluble cyclodextrin. sigmaaldrich.comsigmaaldrich.com In this synthesis, TsIm acts as a sulfonating agent for the primary hydroxyl group of β-cyclodextrin, a crucial step enabling subsequent nucleophilic substitution to build the final complex structure. orgsyn.org

Furthermore, TsIm plays a role in skeletal rearrangements for building complex heterocyclic systems. Research has shown its application in the Lewis acid-mediated rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines into 3-tert-butyldiphenylsilyl-substituted pyrrolidines. researchgate.net This transformation proceeds through the formation of a siliranium ion intermediate, showcasing the role of the tosyl group, installed via a reagent like TsIm, in facilitating intricate bond reorganizations to create more complex pyrrolidine (B122466) structures. researchgate.net

Pharmacological and Biological Research Applications of 1 P Toluenesulfonyl Imidazole and Its Derivatives

Anticancer and Antimicrobial Activity Investigations

Derivatives of imidazole (B134444), including those related to 1-(p-Toluenesulfonyl)imidazole, have been a significant area of focus in the search for new anticancer and antimicrobial agents. researchgate.netnih.gov The imidazole scaffold is present in several established anticancer drugs. nih.gov

Anticancer Activity:

Research has demonstrated the potential of imidazole derivatives as anticancer agents that can target various mechanisms within cancer cells. nih.gov Studies have investigated the antiproliferative effects of imidazole analogs on different cancer cell lines, including melanoma, breast, lung, and colorectal cancer. nih.govrsc.org For instance, certain imidazole derivatives have been shown to inhibit the growth of cancer cells at low micromolar concentrations. rsc.org Some imidazole compounds have been identified as potent inhibitors of enzymes crucial for cancer progression, such as receptor tyrosine kinases and RAF kinases. nih.govnih.gov

One study reported on a series of imidazole and imidazoline (B1206853) analogues as antiproliferative agents against melanoma cell lines. nih.gov Another research effort focused on imidazole-based compounds as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org The results indicated that specific derivatives could effectively inhibit EGFR enzymatic activity. rsc.org Furthermore, some fused imidazole derivatives have demonstrated significant anticancer potency, inducing cell cycle arrest and increasing reactive oxygen species (ROS) levels in cancer cells. rsc.org

Antimicrobial Activity:

The broad-spectrum antimicrobial properties of imidazole derivatives have been well-documented. researchgate.net These compounds have been evaluated for their efficacy against various bacterial and fungal strains. researchgate.netnih.gov

Antibacterial Activity: Novel tetrasubstituted imidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. innovareacademics.inresearchgate.net Specific derivatives have demonstrated notable efficacy against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. innovareacademics.inresearchgate.net

Antifungal Activity: Imidazole derivatives are a major class of synthetic antifungal agents. mdpi.com A number of imidazole-containing drugs, such as ketoconazole (B1673606) and miconazole, are widely used in clinical practice. nih.gov Research has focused on synthesizing new imidazole derivatives with enhanced antifungal potency. For example, a series of 4(5)-arylimidazoles and their N-alkyl derivatives have been synthesized and shown to possess good in vitro antifungal action, particularly against Trichophyton species. oup.com Some newly synthesized imidazole derivatives have exhibited potent activity against various Candida species, including fluconazole-resistant strains. nih.govnih.gov

Table 1: Investigated Activities of Imidazole Derivatives

Activity Target Organism/Cell Line Example Derivative Class Reference
Anticancer Melanoma, Breast, Lung, Colorectal Cancer Imidazole/Imidazoline Analogues, Fused Imidazoles nih.govrsc.org
Antibacterial B. subtilis, S. aureus, P. aeruginosa, E. coli Tetrasubstituted Imidazoles innovareacademics.inresearchgate.net
Antifungal Trichophyton, Candida species 4(5)-Arylimidazoles, N-Alkyl Imidazoles oup.comnih.gov

Theoretical Docking Studies with Biological Targets

Computational methods, particularly molecular docking, have become invaluable tools in understanding the interaction of imidazole derivatives with biological targets at a molecular level. These studies help in rational drug design and in elucidating the mechanisms of action.

While direct studies on 1-(p-Toluenesulfonyl)imidazole with Phosphodiesterase-3 (PDE3) and Guanylate Cyclase were not prominently found, research on related imidazole derivatives highlights their potential as inhibitors of phosphodiesterases. For instance, a new class of imidazole compounds, originally designed as potential inhibitors of cAMP phosphodiesterases (PDEs), has been investigated for its activity against Trypanosoma cruzi, the parasite causing Chagas disease. asm.org One representative compound from this series was found to induce significant increases in both cellular and medium cAMP levels, confirming that inhibition of T. cruzi PDE(s) is part of its mechanism of action. asm.org This suggests that the imidazole scaffold is a viable starting point for designing inhibitors of phosphodiesterases.

Molecular docking studies have been instrumental in enhancing the bioactivity of imidazole derivatives. By simulating the binding of these compounds to the active sites of target proteins, researchers can predict their inhibitory potential and guide the synthesis of more potent analogues.

For example, in the development of novel antifungal agents, molecular docking has been used to study the interaction of imidazole derivatives with the enzyme 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.gov These in silico studies have shown good correlation with experimental antifungal activity, helping to identify derivatives with strong binding affinities. nih.gov Similarly, docking studies have been employed to investigate new imidazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, revealing how these compounds fit into the catalytic pocket and interact with key amino acid residues. brieflands.com In the context of antiviral research, computational techniques, including molecular docking, have been used to identify potential SARS-CoV-2 inhibitors from a set of imidazole derivatives by assessing their binding affinities to the main protease (Mpro) of the virus. mdpi.com

Interaction with Phosphodiesterase-3 and Guanylate Cyclase Enzymes

Broader Pharmacological Spectrum of Imidazole Derivatives

The versatility of the imidazole core has led to the discovery of a wide array of pharmacological activities beyond anticancer and antimicrobial effects. jchemrev.com

Antifungal Activity: As previously mentioned, imidazole derivatives are a cornerstone of antifungal therapy. nih.govmdpi.com Their primary mechanism often involves the inhibition of ergosterol biosynthesis, which is crucial for the integrity of the fungal cell membrane. mdpi.com

Anti-inflammatory Activity: Imidazole derivatives have shown significant anti-inflammatory properties. ijnrd.orgorientjchem.org Studies have demonstrated their ability to reduce inflammation in models such as carrageenan-induced paw edema. orientjchem.orgresearchgate.net The mechanism of action can involve the inhibition of inflammatory enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokines such as TNF-α and IL-1β. ijnrd.orgorientjchem.org

Antiviral Activity: The potential of imidazole derivatives as antiviral agents is an active area of research. researchgate.net They have been investigated for activity against a range of viruses by targeting viral enzymes and proteins essential for the viral life cycle. mdpi.com For example, imidazole-coumarin conjugates have shown promising activity against the hepatitis C virus. researchgate.net

Antiparasitic Activity: Imidazole derivatives have demonstrated efficacy against various parasites, including Toxoplasma gondii and Trypanosoma species. nih.govnih.govsemanticscholar.org Research suggests that their mechanism of action may involve inducing oxidative stress in the parasites. nih.gov

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new treatments, and imidazole-containing compounds have shown promise. nih.govresearchgate.netexlibrisgroup.com A notable example is the 4-nitroimidazole (B12731) derivative, delamanid, which has been approved for treating multidrug-resistant tuberculosis. exlibrisgroup.com Numerous other imidazole derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Antidepressant Activity: Imidazole derivatives have been explored for their potential to treat depression. innovareacademics.inijrar.org Research has focused on their ability to modulate neurotransmitter systems, such as by inhibiting serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov Some synthesized tetrasubstituted imidazole derivatives have shown promising antidepressant activity in preclinical models. innovareacademics.inresearchgate.net

Table 2: Broader Pharmacological Activities of Imidazole Derivatives

Pharmacological Activity Mechanism/Target Example Application Reference
Anti-inflammatory COX Inhibition, Cytokine Modulation Treatment of inflammatory conditions ijnrd.orgorientjchem.orgresearchgate.net
Antiviral Inhibition of viral enzymes/proteins Hepatitis C mdpi.comresearchgate.net
Antiparasitic Induction of oxidative stress Toxoplasmosis, Chagas disease nih.govnih.govsemanticscholar.org
Antitubercular Inhibition of mycobacterial growth Multidrug-resistant tuberculosis nih.govexlibrisgroup.comnih.gov
Antidepressant Serotonin/Norepinephrine Reuptake Inhibition Treatment of depression nih.govinnovareacademics.inijrar.org

The ability of the imidazole ring to interact with biological macromolecules makes its derivatives effective inhibitors of various enzymes and receptors.

Enzyme Inhibition: Imidazole derivatives have been identified as inhibitors of a wide range of enzymes. nih.govresearchgate.net These include microsomal enzymes, lipoxygenases, cyclooxygenases, and various kinases. brieflands.comnih.govresearchgate.net For instance, certain imidazole derivatives are potent and selective inhibitors of mammalian 15-lipoxygenase. researchgate.net Others have been designed as selective COX-2 inhibitors. brieflands.com In the context of Alzheimer's disease, diphenyl conjugated imidazole derivatives have been developed as potent inhibitors of glutaminyl cyclase, an enzyme involved in the formation of neurotoxic amyloid-beta peptides. acs.org

Receptor Inhibition: Imidazole-based compounds have been developed as inhibitors of various receptors. mdpi.comgoogle.com For example, they have been investigated as inhibitors of the ALK5 receptor and the epidermal growth factor receptor (EGFR). rsc.orgmdpi.com Fused imidazole derivatives, such as pyrazinylbenzimidazoles, have been explored as receptor tyrosine kinase inhibitors for the treatment of cell proliferative disorders. google.com

Antifungal, Anti-inflammatory, Antiviral, Antiparasitic, Antitubercular, and Antidepressant Activities

Role as a Biochemical Reagent in Life Science Research

1-(p-Toluenesulfonyl)imidazole (TsIm) is recognized as a valuable biochemical reagent for life science research. chemsrc.com Its utility stems from its specific chemical reactivity, which allows it to serve as a versatile tool in both chemical synthesis and the study of biological systems. The imidazole moiety of TsIm is of particular interest as it is found in crucial biological molecules, such as the amino acid histidine, which plays a fundamental role in the catalytic activity of many enzymes. nih.govajrconline.org In biological systems, the imidazole group can act as an acid-base or nucleophilic catalyst. nih.govmdpi.com Reagents like TsIm are therefore important for investigating and simulating these biological functions.

The primary role of TsIm in a laboratory setting is as a reagent for chemical transformations, such as the efficient preparation of amides, esters, and the one-step conversion of alcohols to azides. researchgate.netsigmaaldrich.comsigmaaldrich.com It is considered a nucleophilic reagent that can be employed in the synthesis of various aromatic heterocyclic compounds. cymitquimica.com This reactivity profile makes it a useful compound for modifying molecules of biological interest.

Detailed Research Findings

A significant application of 1-(p-Toluenesulfonyl)imidazole in life science research is demonstrated in the development of nano-artificial enzymes. Researchers have designed a ternary complex consisting of heme, sodium dodecyl sulfate (B86663) (SDS), and an imidazole-based ligand to mimic the function of peroxidases, such as horseradish peroxidase (HRP). researchgate.net In this system, the imidazole component serves a function analogous to the histidine ligand in native HRP, promoting the cleavage of hydrogen peroxide and enhancing catalytic efficiency. researchgate.net

A study investigated the catalytic activity of this artificial enzyme system using three different sulfonyl imidazole ligands. researchgate.net The objective was to find a ligand that could optimize the peroxidase-like activity of the heme complex. The ligands tested were 1-methylsulfonyl-1H-imidazole, 1-(benzenesulfonyl)-1H-imidazole, and 1-(p-toluenesulfonyl)imidazole (TsIm). researchgate.net

The results, based on spectrophotometric measurements of enzymatic activation parameters, revealed that the choice of ligand significantly impacted the system's reactivity. researchgate.net Notably, the system incorporating TsIm exhibited the highest catalytic efficiency among the three, achieving a level that was 26.38% of the native horseradish peroxidase's efficiency. researchgate.net

To understand the superior performance of the TsIm-containing system, researchers explored its mechanism in the context of HRP's natural catalytic cycle. researchgate.net They proposed that a TsIm cation radical forms part of a structure analogous to Compound I, the first catalytic intermediate in HRP. researchgate.net The stability of this intermediate is crucial for the enzymatic process, and it is suggested that the phenyl and methyl groups of the tosyl moiety in TsIm help stabilize it through charge distribution. researchgate.net

Table 1: Comparison of Catalytic Efficiency in a Nano-Artificial Enzyme System

This table displays the relative catalytic efficiency of a heme-based nano-artificial enzyme when paired with different imidazole-based ligands, compared to the native horseradish peroxidase (HRP).

LigandRelative Catalytic Efficiency (% of Native HRP)
1-methylsulfonyl-1H-imidazoleData not specified in the source
1-(benzenesulfonyl)-1H-imidazoleData not specified in the source
1-(p-Toluenesulfonyl)imidazole (TsIm) 26.38%

Data sourced from a study on a heme–ligand–SDS ternary system designed as a peroxidase-like nano-artificial enzyme. researchgate.net

Advanced Characterization Techniques in Research on 1 P Toluenesulfonyl Imidazole

Spectroscopic Analysis (IR, Raman, NMR, HR-MS)

Spectroscopic techniques are fundamental to the characterization of 1-(p-Toluenesulfonyl)imidazole, providing detailed information about its functional groups, bonding, and molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, has been employed to study 1-(p-Toluenesulfonyl)imidazole. Detailed interpretations of IR and Raman spectra have been performed, often supported by Density Functional Theory (DFT) computations at the B3LYP level, to analyze the compound's structural parameters and vibrational wavenumbers. researchgate.netresearchgate.net Such analyses provide a comprehensive understanding of the molecule's vibrational modes. researchgate.netresearchgate.net

The FTIR spectra of related sulfonamides show characteristic absorption bands for the sulfonyl (O=S=O) group between 1351–1375 cm⁻¹ (asymmetric stretching) and 1150–1185 cm⁻¹ (symmetric stretching). mdpi.com Other notable absorptions include those for aromatic C-H, aliphatic C-H, aromatic C=C, and the C=N bonds of the imidazole (B134444) ring. mdpi.com Commercial samples of 1-(p-Toluenesulfonyl)imidazole have been analyzed by FTIR using techniques such as a Nujol mull. spectrabase.com

Key Infrared (IR) Absorption Bands for Related Sulfonamides
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
O=S=OAsymmetric Stretching1351–1375 mdpi.com
O=S=OSymmetric Stretching1150–1185 mdpi.com
C-H (Aromatic)Stretching3100–3047 mdpi.com
C=N (Imidazole)Stretching1666–1584 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of 1-(p-Toluenesulfonyl)imidazole. In related arylsulfonyl derivatives, the methyl protons of the p-toluenesulfonyl group typically appear as a distinct singlet in the ¹H-NMR spectrum. mdpi.com For instance, in one series of related compounds, this singlet was observed at δ 2.33 ppm. mdpi.com The aromatic protons of the p-toluenesulfonyl group and the imidazole ring appear as multiplets in the aromatic region (typically δ 6.8–8.2 ppm). mdpi.com NMR spectra are often recorded on 400 MHz or 500 MHz spectrometers, using the residual solvent peak as the internal standard. rsc.org

Characteristic ¹H-NMR Chemical Shifts for Toluenesulfonyl Imidazole Derivatives
Proton GroupSignal TypeChemical Shift (δ) in ppmReference
p-Tolyl CH₃Singlet~2.33 mdpi.com
Aromatic ProtonsMultiplet6.89–7.83 mdpi.com
Imidazole C-HSinglet7.42–8.16 mdpi.com

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is used to determine the precise elemental composition of the molecule by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) are commonly used. rsc.org The exact mass of 1-(p-Toluenesulfonyl)imidazole has been reported as 222.046299 g/mol , which corresponds to its molecular formula, C₁₀H₁₀N₂O₂S. spectrabase.com

High-Resolution Mass Spectrometry Data
ParameterValueReference
Molecular FormulaC₁₀H₁₀N₂O₂S spectrabase.comscbt.comthermofisher.com
Exact Mass222.046299 g/mol spectrabase.com
Molecular Weight222.26 g/mol spectrabase.comscbt.comthermofisher.com

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 1-(p-Toluenesulfonyl)imidazole. Commercial suppliers consistently use HPLC to verify the quality of the reagent. tcichemicals.comvwr.comavantorsciences.comvwr.com The compound is widely available from chemical suppliers with a purity level typically specified as greater than or equal to 98.0%. vwr.comavantorsciences.comvwr.comlabproinc.comavantorsciences.com

Purity Assessment of 1-(p-Toluenesulfonyl)imidazole
Compound NameAnalytical MethodTypical PurityReference
1-(p-Toluenesulfonyl)imidazoleHPLC≥98.0% tcichemicals.comvwr.comvwr.comlabproinc.comavantorsciences.com

X-ray Diffraction Studies of Related Derivatives

While single-crystal X-ray diffraction data for 1-(p-Toluenesulfonyl)imidazole itself is not widely published, structural studies on closely related derivatives provide significant insight into the potential solid-state conformation and intermolecular interactions.

Research on various imidazole and benzimidazole (B57391) sulfonamides has utilized single-crystal X-ray diffraction to definitively characterize their three-dimensional structures. mdpi.com In another study, the crystal structure of a related compound, triethylene glycol bistosylate, revealed that the molecule adopts a distinct sigmoid conformation due to intramolecular C-H···π interactions. tandfonline.com Furthermore, this derivative forms a complex 3D network structure stabilized by multiple intermolecular C-H···O hydrogen bonds. tandfonline.com

Studies on other imidazole derivatives, such as 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides, have used X-ray crystallography to investigate π-π stacking patterns within the crystal lattice. science.gov These analyses showed both anti-parallel and syn-parallel stacking arrangements between imidazole units and demonstrated that the nature of substituents (e.g., halogens) can significantly influence these stacking features. science.gov These examples underscore the power of X-ray diffraction in revealing detailed structural information about molecules containing the toluenesulfonyl and imidazole moieties.

X-ray Diffraction Findings for Related Imidazole Derivatives
Derivative ClassKey Structural FindingsReference
Imidazole and Benzimidazole SulfonamidesConfirmation of 3D molecular structures. mdpi.com
Triethylene glycol bistosylateSigmoid conformation via intramolecular C-H···π interactions; formation of a 3D network through intermolecular hydrogen bonds. tandfonline.com
5-Amino-1-(phenyl/p-halophenyl)imidazole derivativesIdentification of anti-parallel and syn-parallel π-π stacking; substituent effects on crystal lattice packing. science.gov

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science

In the realm of materials science, 1-(p-Toluenesulfonyl)imidazole (PTSI) is gaining recognition for its potential to modify and improve the properties of advanced materials. sigmaaldrich.comsigmaaldrich.com Its unique molecular structure, featuring a sulfonyl group, an imidazole (B134444) ring, and a toluene (B28343) moiety, makes it a candidate for creating functional materials with tailored characteristics. sci-hub.se One of the most promising areas of its application is in the field of energy storage, specifically in lithium-ion batteries.

A significant emerging application for 1-(p-Toluenesulfonyl)imidazole is its use as a bifunctional electrolyte additive in lithium-ion batteries. sci-hub.se Research has demonstrated that PTSI can substantially enhance the performance of LiCoO₂/graphite pouch cells, particularly when operating at high charging cutoff voltages. sci-hub.seacs.org

The primary challenge at high voltages is the decomposition of the electrolyte at the cathode/electrolyte interface, which leads to poor cycling performance. sci-hub.se PTSI addresses this issue by participating in the formation of stable interfacial layers on both the cathode and the anode. These protective layers mitigate the decomposition of the electrolyte. sci-hub.se The molecular structure of PTSI, containing a benzene (B151609) ring, an imidazole functional group, and an S=O bond, is thought to contribute to these beneficial layer-forming properties. sci-hub.se

Detailed research findings have shown that adding a small amount of PTSI to the electrolyte can lead to dramatic improvements in battery longevity and stability.

Table 1: Performance of LiCoO₂/Graphite Pouch-Cells with and without PTSI Additive

Electrolyte Composition Charging Cut-off Voltage Number of Cycles Capacity Retention
Baseline Electrolyte 4.4 V 200 61.74%
Baseline + 1.0 wt.% PTSI 4.4 V 200 95.33%

Data sourced from a 2021 study on PTSI as a novel bifunctional electrolyte additive. sci-hub.se

These results underscore the potential of 1-(p-Toluenesulfonyl)imidazole to enable the development of high-energy-density lithium-ion batteries with enhanced cycle life.

Development of New Synthetic Methodologies

While established methods for synthesizing 1-(p-Toluenesulfonyl)imidazole exist, research continues to refine these processes to improve efficiency, yield, and environmental friendliness. A common and well-documented laboratory-scale synthesis involves the reaction of imidazole with p-toluenesulfonyl chloride in a suitable solvent like dichloromethane (B109758). orgsyn.org

The advantages of using 1-(p-Toluenesulfonyl)imidazole as a sulfonating agent over traditional reagents like p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic anhydride (B1165640) (Ts₂O) include its higher aqueous solubility and greater resistance to hydrolysis at room temperature. orgsyn.org

Emerging research is focused on greener synthetic routes. For instance, studies are exploring the use of bio-renewable solvents such as 2-MeTHF (2-Methyltetrahydrofuran) to replace conventional solvents, aligning with the principles of green chemistry. researchgate.net Furthermore, methodologies are being developed that leverage 1-(p-Toluenesulfonyl)imidazole itself as a highly efficient reagent for key chemical transformations, such as the one-pot Beckmann rearrangement of ketoximes to produce amides. tandfonline.com

Exploration of Further Biological Activities and Therapeutic Potential

Beyond its role in synthesis and materials, 1-(p-Toluenesulfonyl)imidazole is a subject of investigation for its biological activities and potential therapeutic applications. chemsrc.com The imidazole nucleus is a common feature in many biologically active compounds, and its combination with a sulfonamide moiety has prompted researchers to explore its pharmacological profile. mdpi.comscispace.combohrium.com

Recent studies, employing both theoretical and experimental analyses, have identified potential anticancer and antimicrobial activities for 1-(p-Toluenesulfonyl)imidazole. researchgate.netresearchgate.net Theoretical computations, such as Density Functional Theory (DFT), are used to analyze the molecule's structural and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net A low HOMO-LUMO energy gap can indicate higher reactivity and potential for electron transport within biological systems, which may correlate with its bioactivity. researchgate.net These computational studies are guiding the experimental validation of its therapeutic potential. researchgate.netresearchgate.net

Structure-Activity Relationship Studies for Enhanced Bioactivity

To optimize the therapeutic potential of 1-(p-Toluenesulfonyl)imidazole, researchers are undertaking structure-activity relationship (SAR) studies. researchgate.net SAR studies systematically modify the chemical structure of a parent compound and evaluate how these changes affect its biological activity. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and to design new analogues with enhanced potency and selectivity.

For 1-(p-Toluenesulfonyl)imidazole, SAR studies are being explored, particularly in the context of its anticancer properties. researchgate.net These investigations use computational methods like DFT to understand how modifications to the toluene ring, the sulfonyl group, or the imidazole ring might influence the molecule's interaction with biological targets. researchgate.netresearchgate.net For example, general SAR principles for related sulfonamides have shown that adding electron-withdrawing groups to the aromatic ring can enhance antibacterial activity. mdpi.com Applying such principles to 1-(p-Toluenesulfonyl)imidazole could lead to the design of more potent derivatives, paving the way for the development of new therapeutic agents.

Q & A

Q. What are the optimized synthetic routes for 1-(p-toluenesulfonyl)imidazole, and how do reaction conditions influence yield?

1-(p-Toluenesulfonyl)imidazole is typically synthesized via the reaction of imidazole with p-toluenesulfonyl chloride (TsCl) under anhydrous conditions. A scalable method involves dissolving imidazole (0.95 mol) in hexane, adding TsCl dropwise under argon, and maintaining vigorous stirring at 0–5°C for 1 hour. The product is filtered and washed with cold hexane, yielding 89–90% purity . Key factors include:

  • Temperature control : Higher temperatures (>25°C) risk hydrolysis of TsCl, reducing yield.
  • Solvent choice : Hexane minimizes side reactions compared to polar solvents like DMF.
  • Stoichiometry : A 1:1 molar ratio of imidazole to TsCl prevents over-sulfonation.

Q. What are the primary chemical reactions involving 1-(p-toluenesulfonyl)imidazole in organic synthesis?

This compound is widely used as a sulfonating agent due to its stability and selectivity. Key reactions include:

  • Sulfonation of hydroxyl groups : In the synthesis of 6A-O-toluenesulfonyl-β-cyclodextrin, it reacts with β-cyclodextrin in water at 45°C, achieving 40–61% yield .
  • N-Alkyl sulfonamide synthesis : Reacts with alcohols in DMF under reflux with triethylamine, forming sulfonamides in high efficiency .
  • Hydrolysis : Produces p-toluenesulfonic acid under basic conditions (NaOH), which must be controlled to avoid premature degradation .

Q. How does 1-(p-toluenesulfonyl)imidazole compare to other sulfonating reagents (e.g., TsCl, Ts₂O)?

Advantages over TsCl and Ts₂O include:

  • Aqueous solubility : Enables reactions in water without rapid hydrolysis.
  • Stability : Resists hydrolysis at room temperature, reducing acid byproduct formation.
  • Selectivity : Prefers primary over secondary hydroxyl groups in cyclodextrin derivatives, minimizing multi-sulfonation .

Advanced Research Questions

Q. How can regioselectivity be controlled when using 1-(p-toluenesulfonyl)imidazole in polysaccharide modification?

In β-cyclodextrin sulfonation, regioselectivity at the 6A-position is achieved by:

  • pH control : Maintaining alkaline conditions (pH 10–12) with NaOH suppresses competing reactions at other hydroxyl sites.
  • Reagent particle size : Finely powdered 1-(p-toluenesulfonyl)imidazole enhances reactivity; larger particles reduce yield by 15–20% .
  • Temperature : Reactions at 45°C improve selectivity compared to room temperature.

Q. What analytical methods are critical for detecting and quantifying byproducts in sulfonation reactions?

  • HPLC-MS : Identifies hydrolyzed byproducts like p-toluenesulfonic acid (retention time: 3.2 min; m/z 171 [M-H]⁻).
  • ¹H NMR : Distinguishes sulfonated products (δ 2.45 ppm for methyl group, δ 7.2–7.8 ppm for aromatic protons) from unreacted starting materials.
  • Titration : Quantifies residual NaOH to confirm reaction completion .

Q. How do reaction kinetics vary when using 1-(p-toluenesulfonyl)imidazole in heterogeneous vs. homogeneous systems?

In heterogeneous systems (e.g., β-cyclodextrin sulfonation):

  • Rate-limiting step : Diffusion of the reagent to the hydroxyl group.
  • Agitation : Vigorous stirring reduces reaction time by 30% .
    In homogeneous systems (e.g., alcohol sulfonation in DMF):
  • Pseudo-first-order kinetics : Rate depends on alcohol concentration, with k = 0.12 min⁻¹ at 80°C .

Q. What strategies mitigate decomposition of 1-(p-toluenesulfonyl)imidazole during long-term storage?

  • Storage conditions : Argon atmosphere at –20°C prevents hydrolysis.
  • Desiccants : Silica gel reduces moisture-induced degradation.
  • Purity monitoring : Monthly HPLC checks (≥99% purity threshold) ensure reagent integrity .

Data Contradictions and Resolution

Q. Conflicting reports on the optimal temperature for β-cyclodextrin sulfonation: 45°C vs. room temperature.

  • Evidence : Submitters achieved higher yields (51–61%) at 45°C due to improved reagent solubility .
  • Resolution : Room temperature reactions are feasible but require extended reaction times (24–48 hours), increasing hydrolysis risk.

Q. Discrepancies in hydrolysis rates under acidic vs. basic conditions.

  • Basic conditions (pH >10) : Hydrolysis completes in 2 hours (t₁/₂ = 30 min).
  • Acidic conditions (pH <4) : Slower hydrolysis (t₁/₂ = 6 hours) due to protonation of the sulfonate group.
  • Methodological error : Contradictions arise from inconsistent pH monitoring; use buffered solutions for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.